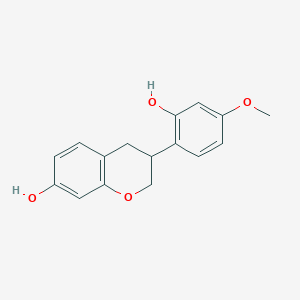

Vestitol

Descripción general

Descripción

Synthesis Analysis

- Vestitol synthesis involves key enzymatic activities, particularly the conversion of vestitone to vestitol. This conversion is catalyzed by enzymes such as vestitone reductase and 7,2'-dihydroxy-4'-methoxyisoflavanol dehydratase in alfalfa (Medicago sativa L.) (Guo, Dixon, & Paiva, 1994).

- Vestitone reductase, a key enzyme in this process, exhibits strict substrate stereospecificity for (3R)-vestitone (Guo, Paiva, 1995).

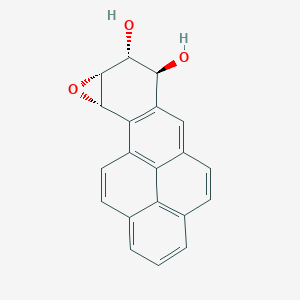

Molecular Structure Analysis

The molecular structure of vestitol and related compounds has been studied using various visualization systems such as VESTA, which facilitates the analysis of crystal structures and electron densities (Momma, Izumi, 2008).

Chemical Reactions and Properties

- Vestitol demonstrates significant anti-inflammatory properties, as evidenced by its ability to inhibit neutrophil migration and modulate cytokine production in various cellular models (Franchin et al., 2016).

- Its actions are attributed to the modulation of pathways such as NF-κB, which are central to inflammatory responses (Bueno-Silva et al., 2020).

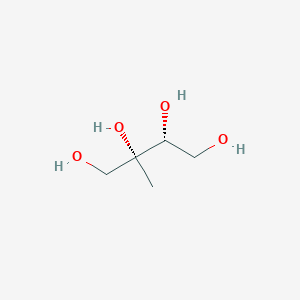

Physical Properties Analysis

The physical properties of vestitol, such as molecular weight and stereochemistry, are crucial for understanding its biological activity. The molecular weight of the protein encoded by vestitone reductase gene is similar to that of purified vestitone reductase from alfalfa, providing insights into its physical characteristics (Guo, Paiva, 1995).

Chemical Properties Analysis

Vestitol's chemical properties, particularly its isoflavonoid structure, contribute to its biological activity. The specific interactions of vestitone reductase with (3R)-vestitone highlight the importance of chemical stereo-specificity in its function (Shao, Dixon, & Wang, 2007).

Aplicaciones Científicas De Investigación

1. Anti-Inflammatory Effects on Peritoneal Macrophages

- Summary of Application : The isoflavone (3S)-vestitol, obtained from red propolis, has exhibited anti-inflammatory, antimicrobial, and anti-caries activity . This study aimed to elucidate the anti-inflammatory mechanisms of (3S)-vestitol on peritoneal macrophages .

- Methods of Application : Peritoneal macrophages of C57BL6 mice, stimulated with lipopolysaccharide, were treated with 0.37 to 0.59 µM of (3S)-vestitol for 48 hours . The quantities of nitric oxide (NO), macrophages viability, the release of 20 cytokines, and the transcription of several genes related to cytokine production and inflammatory response were evaluated .

- Results or Outcomes : (3S)-vestitol 0.55 µM lowered NO release by 60% without altering cell viability and diminished IL-1β, IL-1α, G-CSF, IL-10, and GM-CSF levels . It reduced the expression of Icam-1, Wnt5a, and Mmp7 (associated with inflammation and tissue destruction in periodontitis) and Scd1, Scd2, Egf1 (correlated to atherosclerosis) . It increased the expression of Socs3 and Dab2 genes (inhibitors of cytokine signaling and NF-κB pathway), Apoe (associated with atherosclerosis control), Igf1 (encoder a protein with analogous effects to insulin), and Fgf10 (fibroblasts growth factor) .

2. Anti-Trypanosoma cruzi Potential

- Summary of Application : The aim of this study was to investigate the trypanocidal potential of red propolis to isolate, identify, and indicate the mode of action of the bioactive compounds .

- Methods of Application : The extract was fractionated through liquid–liquid partitioning, and the trypanocidal potential of the samples was evaluated using the epimastigote forms of the Y strain of T. cruzi . One compound was characterized by MS, 1H, and 13C NMR and identified as vestitol .

- Results or Outcomes : Cytotoxicity was evaluated employing MRC-5 fibroblasts and H9C2 cardiomyocytes, showing cytotoxic concentrations above 15.62 μg/mL and 31.25 μg/mL, respectively . A molecular docking analysis revealed a higher affinity of vestitol with farnesyl diphosphate synthase (FPPS) .

3. Anti-Inflammatory Effects on Peritoneal Macrophages

- Summary of Application : The isoflavone (3S)-vestitol, obtained from red propolis, has exhibited anti-inflammatory, antimicrobial, and anti-caries activity . This study aimed to elucidate the anti-inflammatory mechanisms of (3S)-vestitol on peritoneal macrophages .

- Methods of Application : Peritoneal macrophages of C57BL6 mice, stimulated with lipopolysaccharide, were treated with 0.37 to 0.59 µM of (3S)-vestitol for 48 hours . The quantities of nitric oxide (NO), macrophages viability, the release of 20 cytokines, and the transcription of several genes related to cytokine production and inflammatory response were evaluated .

- Results or Outcomes : (3S)-vestitol 0.55 µM lowered NO release by 60% without altering cell viability and diminished IL-1β, IL-1α, G-CSF, IL-10, and GM-CSF levels . It reduced the expression of Icam-1, Wnt5a, and Mmp7 (associated with inflammation and tissue destruction in periodontitis) and Scd1, Scd2, Egf1 (correlated to atherosclerosis) . It increased the expression of Socs3 and Dab2 genes (inhibitors of cytokine signaling and NF-κB pathway), Apoe (associated with atherosclerosis control), Igf1 (encoder a protein with analogous effects to insulin), and Fgf10 (fibroblasts growth factor) .

4. Anti-Trypanosoma cruzi Potential

- Summary of Application : The aim of this study was to investigate the trypanocidal potential of red propolis to isolate, identify, and indicate the mode of action of the bioactive compounds .

- Methods of Application : The extract was fractionated through liquid–liquid partitioning, and the trypanocidal potential of the samples was evaluated using the epimastigote forms of the Y strain of T. cruzi . One compound was characterized by MS, 1H, and 13C NMR and identified as vestitol .

- Results or Outcomes : Cytotoxicity was evaluated employing MRC-5 fibroblasts and H9C2 cardiomyocytes, showing cytotoxic concentrations above 15.62 μg/mL and 31.25 μg/mL, respectively . A molecular docking analysis revealed a higher affinity of vestitol with farnesyl diphosphate synthase (FPPS) .

3. Chemical Barrier against Intrusion of Parasitic Plant

- Summary of Application : Vestitol acts as a chemical barrier against the intrusion of the parasitic plant Striga hermonthica into Lotus japonicus roots .

- Methods of Application : The study was conducted on Lotus japonicus roots, and the intrusion of the parasitic plant Striga hermonthica was observed .

- Results or Outcomes : The results of the study are not detailed in the search results. For more specific results, you may want to refer to the original research article .

Propiedades

IUPAC Name |

3-(2-hydroxy-4-methoxyphenyl)-3,4-dihydro-2H-chromen-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O4/c1-19-13-4-5-14(15(18)8-13)11-6-10-2-3-12(17)7-16(10)20-9-11/h2-5,7-8,11,17-18H,6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRVFNNUXNVWYTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2CC3=C(C=C(C=C3)O)OC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801178444 | |

| Record name | 3,4-Dihydro-3-(2-hydroxy-4-methoxyphenyl)-2H-1-benzopyran-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801178444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Vestitol | |

CAS RN |

56701-24-7 | |

| Record name | 3,4-Dihydro-3-(2-hydroxy-4-methoxyphenyl)-2H-1-benzopyran-7-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56701-24-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vestitol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056701247 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dihydro-3-(2-hydroxy-4-methoxyphenyl)-2H-1-benzopyran-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801178444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VESTITOL, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z244UVZ669 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

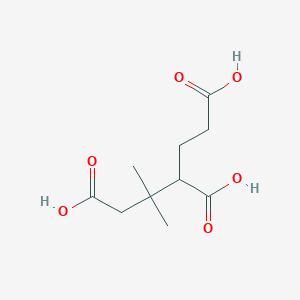

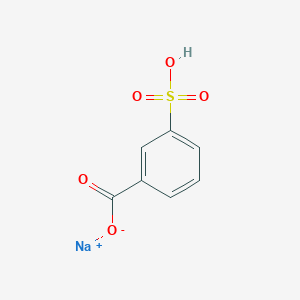

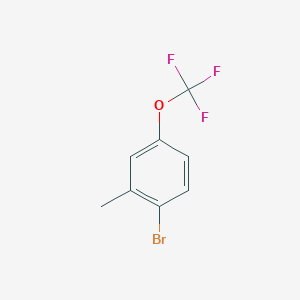

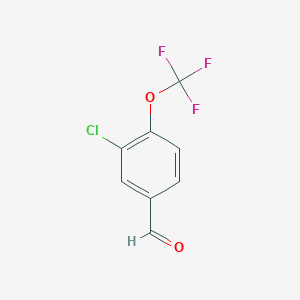

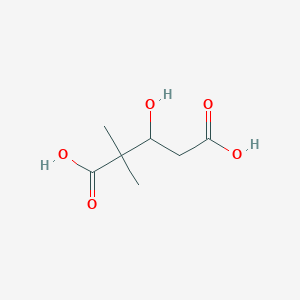

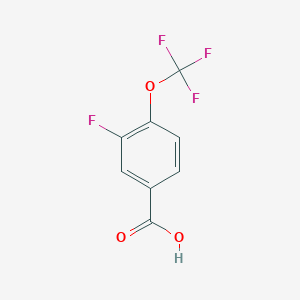

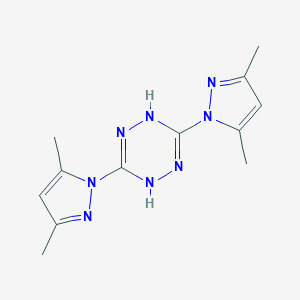

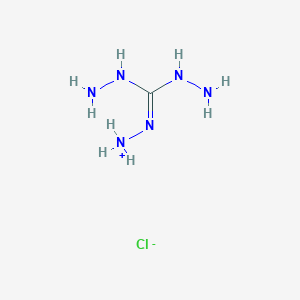

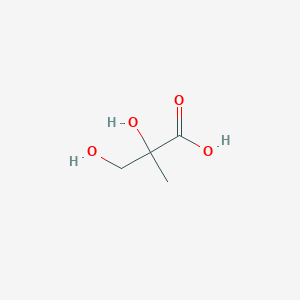

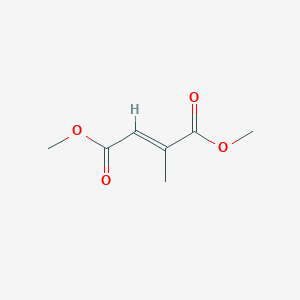

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.